N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide
Description
This compound is a spirocyclic diazaspiro[4.5]decenone derivative featuring a 3-chlorophenylacetamide group and a 4-methoxyphenyl substituent on the diazaspiro core. Its molecular formula is C₂₄H₂₅ClN₃O₃, with a molecular weight of 438.93 g/mol (estimated based on analogs in –11). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive spirocyclic derivatives reported in protease inhibition () and glucagon receptor antagonism ().
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-30-19-10-8-16(9-11-19)21-22(29)27(23(26-21)12-3-2-4-13-23)15-20(28)25-18-7-5-6-17(24)14-18/h5-11,14H,2-4,12-13,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POASOVJRTPDDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula . Its structure includes a spirocyclic framework, which is often associated with diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds with similar structures to this compound. For instance, derivatives of diazaspiro compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Example A | Breast Cancer | Induces apoptosis via mitochondrial pathway | |
| Example B | Lung Cancer | Inhibits PI3K/Akt signaling pathway |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
| Study | Inflammatory Model | Findings |
|---|---|---|
| Study 1 | LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels |
| Study 2 | Carrageenan-induced paw edema | Significant reduction in edema formation |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It can affect signaling pathways like MAPK and NF-kB, which are crucial in cell survival and inflammation.
- Interaction with Receptors : The compound might interact with various receptors, leading to altered cellular responses.
Case Studies
A notable study involved the synthesis and evaluation of a series of spirocyclic compounds, including this compound. The results demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Structural and Functional Insights:
Spiro Ring Size :
- The diazaspiro[4.5] core in the target compound (vs. diazaspiro[4.6] in analogs) reduces ring strain and may enhance binding selectivity. For example, SCH 900822 (diazaspiro[4.5]) shows potent glucagon receptor antagonism (IC₅₀ = 3.6 nM), while larger spiro systems (e.g., ) lack reported activity .
Substituent Effects: 3-Chlorophenyl vs. 4-Chlorophenyl: The 3-chloro position in the target compound may improve steric compatibility with hydrophobic enzyme pockets compared to 4-chloro derivatives (). Methoxy vs.
Biological Activity Trends: Thiazolidine-2,4-dione derivatives () with 3-chlorophenyl groups exhibit moderate iNOS inhibition (IC₅₀ ~45 µM), suggesting that the diazaspiro core in the target compound could offer improved potency due to conformational rigidity . Pyridine-containing analogs () show SARS-CoV-2 protease inhibition (binding affinity <−22 kcal/mol), indicating that the spirocyclic scaffold in the target compound may similarly target proteases .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to (diazonium salt coupling) or (amide bond formation via carbodiimide coupling), though spirocyclic intermediates require specialized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
